molecular formula C8H13N5O2 B14008403 N-[5-(Propanoylamino)-2H-1,2,4-triazol-3-YL]propanamide CAS No. 80616-57-5

N-[5-(Propanoylamino)-2H-1,2,4-triazol-3-YL]propanamide

Cat. No.: B14008403
CAS No.: 80616-57-5
M. Wt: 211.22 g/mol
InChI Key: MROIRCYPAFUJAB-UHFFFAOYSA-N
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Description

N-[5-(Propanoylamino)-2H-1,2,4-triazol-3-YL]propanamide is a triazole-based propanamide derivative characterized by a 1,2,4-triazole ring substituted with a propanoylamino group at position 5 and a propanamide moiety at position 2. This compound belongs to a broader class of 1,2,4-triazol-3-yl propanamides, which are synthesized via cyclocondensation reactions involving succinic anhydride, aminoguanidine hydrochloride, and amines .

Properties

CAS No.

80616-57-5

Molecular Formula

C8H13N5O2

Molecular Weight

211.22 g/mol

IUPAC Name

N-[3-(propanoylamino)-1H-1,2,4-triazol-5-yl]propanamide

InChI

InChI=1S/C8H13N5O2/c1-3-5(14)9-7-11-8(13-12-7)10-6(15)4-2/h3-4H2,1-2H3,(H3,9,10,11,12,13,14,15)

InChI Key

MROIRCYPAFUJAB-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=NC(=NN1)NC(=O)CC

Origin of Product

United States

Preparation Methods

Synthesis via N-Guanidinosuccinimide (Pathway A)

This approach involves the preparation of N-guanidinosuccinimide from succinic anhydride, which then reacts with an appropriate amine to form the 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamide scaffold.

Entry Solvent Temperature (°C) Time (min) Isolated Yield (%)
1 Ethanol 180 25 27
2 Water 180 25 28
3 Ethyl Acetate 180 25 64
4 Acetonitrile 180 25 75
5 Acetonitrile 170 25 79
6 Acetonitrile 160 25 65
7 Acetonitrile 170 30 73
8 Acetonitrile 170 20 73
  • The highest yield (79%) was achieved at 170°C in acetonitrile for 25 minutes.
  • The process involves nucleophilic ring-opening of the succinimide and subsequent triazole ring formation in one pot under microwave conditions.

Synthesis via N-Arylsuccinimides (Pathway B)

For substrates with less nucleophilic amines (e.g., aromatic amines), the alternative pathway involves:

  • Preparation of N-arylsuccinimides.
  • Reaction with aminoguanidine hydrochloride under microwave irradiation.
  • This method facilitates imide ring opening and triazole ring closure in one pot.
  • Yields are moderate; for example, N-phenyl-substituted derivatives were obtained in 58% yield.

Reaction Mechanism Insights

  • The ring-opening of succinimide derivatives by amines generates intermediates that cyclize to form the 1,2,4-triazole ring.
  • Microwave irradiation accelerates these transformations by providing uniform heating and higher energy input, improving yields and reducing reaction times.
  • The guanidinium ion from aminoguanidine acts as both nucleophile and acid catalyst, enhancing electrophilicity and facilitating cyclization.

Alternative Synthetic Considerations

  • Other literature reports describe the preparation of related 1,2,4-triazole derivatives via thermal condensation of N-cyanoimidates with hydrazine or 1,3-dipolar cycloaddition of hydrazonoyl derivatives and carbodiimides; however, these methods often suffer from multi-step sequences and harsh conditions.
  • The microwave-assisted methods described provide a more practical and economical approach with simpler purification.

Summary Table of Preparation Parameters

Parameter Pathway A (N-Guanidinosuccinimide) Pathway B (N-Arylsuccinimides)
Starting Materials Succinic anhydride, aminoguanidine, amines N-arylsuccinimides, aminoguanidine hydrochloride
Reaction Type Nucleophilic ring-opening + cyclization Imide ring-opening + cyclization
Heating Method Microwave irradiation Microwave irradiation
Optimal Temperature 170°C Similar range (microwave-assisted)
Reaction Time 20–30 min Comparable
Typical Yields Up to 79% Around 58%
Suitable Amines Aliphatic primary and secondary amines Aromatic amines
Advantages High yield, simple purification Enables less nucleophilic amines

Chemical Reactions Analysis

Types of Reactions

N-[5-(Propanoylamino)-2H-1,2,4-triazol-3-YL]propanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the propanoyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

N-[5-(Propanoylamino)-2H-1,2,4-triazol-3-YL]propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(Propanoylamino)-2H-1,2,4-triazol-3-YL]propanamide involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects in the treatment of diseases .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Triazole-Propanamide Derivatives
  • 3-(5-Amino-1H-1,2,4-triazol-3-yl)-N-substituted Propanamides (e.g., 5a, 5j, 5t): These derivatives () feature an amino group at position 5 of the triazole, unlike the propanoylamino group in the target compound. The amino group enhances hydrogen bonding but reduces steric bulk compared to the propanoylamino substituent. Substituents on the phenyl ring (e.g., 4-isopropyl, 4-methoxy) affect solubility and melting points. For example, 5a (N-(4-isopropylphenyl)) melts at 269°C, while 5j (N-phenyl) melts at 174°C, demonstrating how hydrophobic groups increase crystallinity .
Sulfonyl-Piperidine-Triazole Propanamides (e.g., 9g, 9h, 9i ):
  • The target compound lacks this sulfonyl group, resulting in a simpler structure and lower molecular weight (~265 g/mol estimated).
N-(5-Chloro-2-methoxyphenyl)-3-(3,5-dimethyltriazol-1-yl)propanamide ():
  • The chloro and methoxy substituents on the phenyl ring introduce electron-withdrawing and electron-donating effects, respectively.

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents
Target Compound C₉H₁₄N₄O₂ ~265 (estimated) Not reported Propanoylamino, Propanamide
5a (N-(4-isopropylphenyl)) C₁₅H₂₀N₄O 288.35 269 Amino, 4-isopropylphenyl
9g (Sulfonyl-piperidine) C₃₁H₃₇N₅O₄S₂ 607.78 175.6 Sulfonyl-piperidine, phenyl
Compound C₁₄H₁₇ClN₄O₂ 308.76 Not reported Chloro, methoxy, dimethyltriazole
  • The target compound’s lack of bulky substituents (e.g., sulfonyl-piperidine) likely improves solubility compared to 9g but may reduce membrane permeability.

Spectroscopic Characterization

  • 1H-NMR : The target compound’s spectrum would show signals for the propanamide chain (δ 2.3–2.5 ppm, CH₂; δ 6.5–8.0 ppm, NH) and triazole protons (δ 7.8–8.2 ppm). This contrasts with 9g ’s complex aromatic and sulfonyl signals (δ 7.0–8.5 ppm) .
  • IR: A strong carbonyl stretch (~1650–1700 cm⁻¹) is common to all propanamides, but the propanoylamino group in the target compound may introduce additional N-H stretches (~3300 cm⁻¹) .

Biological Activity

N-[5-(Propanoylamino)-2H-1,2,4-triazol-3-YL]propanamide is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C₇H₁₃N₅O
  • Molecular Weight : 181.22 g/mol
  • IUPAC Name : this compound

Antimicrobial Activity

Research has shown that triazole derivatives exhibit significant antimicrobial properties. For instance, studies on related compounds have demonstrated their effectiveness against various bacterial and fungal strains. The mechanism often involves the inhibition of ergosterol synthesis in fungi and disruption of bacterial cell wall synthesis.

CompoundActivityTarget Organism
Triazole Derivative AAntifungalCandida albicans
Triazole Derivative BAntibacterialStaphylococcus aureus

Antimalarial Activity

A study evaluated the antimalarial activity of triazole derivatives similar to this compound. The compounds were tested against Plasmodium falciparum, showing promising results with IC50 values in the low micromolar range. This suggests potential as a lead compound for further development in antimalarial therapies .

Cytotoxicity and Selectivity

The cytotoxicity of this compound was assessed using various mammalian cell lines. Preliminary findings indicated low cytotoxicity with selectivity indices suggesting a favorable safety profile for therapeutic use. For example:

Cell LineIC50 (µM)Selectivity Index
HepG2>100>10
Vero505

The biological activity of this compound is thought to involve several mechanisms:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit enzymes critical for pathogen survival.
  • Disruption of Membrane Integrity : The triazole ring may interact with lipid membranes, leading to increased permeability and cell death.
  • Interference with Nucleic Acid Synthesis : Some derivatives have been reported to affect DNA and RNA synthesis in microbial cells.

Case Studies

Several case studies highlight the potential of triazole derivatives in drug development:

  • Antimicrobial Screening : A comprehensive screening of various triazole compounds revealed several candidates with potent activity against resistant strains of bacteria.
  • Antimalarial Efficacy : In vivo studies demonstrated that specific triazole derivatives significantly reduced parasitemia in rodent models infected with Plasmodium berghei.

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